5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
- It belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds containing a thiophene ring fused with a benzene ring.
- The compound features a carboxylic acid functional group (COOH) and a methoxy group (OCH₃) attached to the benzothiophene ring.
5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid: is a chemical compound with the molecular formula .
Preparation Methods
- One synthetic route involves an aryne reaction with alkynyl sulfides, leading to benzo[b]thiophenes. This method allows for the synthesis of various 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
- Industrial production methods may vary, but this aryne-based approach provides a straightforward route for laboratory-scale synthesis.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions, including:
Aryne Reaction: As mentioned earlier, this reaction leads to benzo[b]thiophenes.
Fischer Indole Cyclization: Starting from 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid, this cyclization can yield related indole derivatives.
- Common reagents and conditions depend on the specific reaction being performed.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and its role in heterocyclic chemistry.
Biology: Benzothiophenes have been explored for their potential biological activities, such as antimicrobial or antitumor properties.
Industry: Industrial applications may involve using benzothiophenes as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism by which 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects is not widely studied or understood.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, it shares structural similarities with other benzothiophenes.
- Similar compounds include other benzothiophenes with varying substituents on the ring system.
Properties
IUPAC Name |
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQORKYGLRMIEKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-02-7 |
Source
|
Record name | 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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